1-(2-methylbenzyl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(2-methylbenzyl)-1H-pyrazol-4-amine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a 2-methylbenzyl group and at the 4-position with an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization with the 2-methylbenzyl and amine groups .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring substituted with a 2-methylbenzyl group and an amine group. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions and reagents used. The pyrazole ring, the benzyl group, and the amine group each have distinct reactivity profiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties include its molecular weight, solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and characterization of pyrazole derivatives, including those related to "1-(2-methylbenzyl)-1H-pyrazol-4-amine". These compounds are synthesized using various chemical reactions and characterized using techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. Such detailed characterization helps in understanding the molecular structure and potential applications of these compounds in various fields (Titi et al., 2020).
Antimicrobial and Antifungal Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antifungal activities. Studies have identified specific pharmacophore sites within these compounds that exhibit significant bioactivity against breast cancer cells and microbes. This suggests their potential use in developing new antimicrobial and antifungal agents (Titi et al., 2020).
Antitumor Activities
Further research into pyrazole derivatives has highlighted their potential in antitumor applications. The structural elucidation and antibacterial activity of pyrazole Schiff bases have been studied, with findings indicating that these compounds could serve as potential antibacterial agents and have implications for cancer treatment (Feng et al., 2018).
Supramolecular Chemistry
The study of supramolecular architectures involving pyrazole derivatives reveals the importance of intermolecular interactions, such as hydrogen bonds and π-stacking, in constructing complex molecular assemblies. These interactions not only contribute to the stability of the molecular structure but also influence the biological activity of these compounds (Feng et al., 2018).
Chemical Properties and Theoretical Studies
Theoretical physical and chemical property calculations of pyrazole derivatives have been conducted to understand their bioactivity origins. These studies use computational programs to predict the behavior of these compounds in biological systems, aiding in the design of compounds with desired bioactivities (Titi et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities , suggesting that it may interfere with the life cycles of Leishmania and Plasmodium species.
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biological context in which it is present .
Cellular Effects
Some pyrazole derivatives have been shown to have antileishmanial and antimalarial activities . These effects are likely due to interactions with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQGANWPTDYTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.